Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl cyanoacetate with appropriate aromatic aldehydes and amines under controlled conditions. The reaction is often catalyzed by bases such as piperidine and carried out in solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
Major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its diverse functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity. For instance, the nitro group can participate in redox reactions, while the cyano group can act as an electrophile in nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-4-phenylnicotinate
- Ethyl 4-amino-2-{[2-(4,5-dichloro-2-thienyl)-2-oxoethyl]sulfanyl}-5-pyrimidinecarboxylate
Uniqueness
Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2-nitrophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C23H20N4O5S |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
ethyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(2-nitrophenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C23H20N4O5S/c1-2-32-23(29)20-19(15-10-6-7-11-17(15)27(30)31)16(12-24)22(33-13-18(25)28)26-21(20)14-8-4-3-5-9-14/h3-11,19,26H,2,13H2,1H3,(H2,25,28) |
InChI Key |
RPZMINMPNASFPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C#N)SCC(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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